N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide
Description
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide is a synthetic organic compound characterized by the presence of a chloropyridine moiety, a methyl group, and a sulfonylacetamide group
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(2)18(16,17)7-11(15)14(3)10-5-4-9(12)6-13-10/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQBLUDUEUZKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N(C)C1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-aminopyridine, which is reacted with methyl isocyanate to form N-(5-chloropyridin-2-yl)-N-methylurea.
Sulfonylation: The N-(5-chloropyridin-2-yl)-N-methylurea is then treated with isopropylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
The reaction conditions typically involve:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. This may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reagent addition.
- Purification steps such as crystallization or chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonylacetamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Products depend on the nucleophile used (e.g., N-(5-methoxypyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide).
Oxidation: Oxidized derivatives of the sulfonylacetamide group.
Reduction: Reduced forms of the sulfonylacetamide group.
Hydrolysis: 5-chloro-2-aminopyridine and isopropylsulfonylacetic acid.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is studied for its herbicidal and pesticidal properties, offering potential for crop protection.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: The compound can affect various biochemical pathways, depending on its target. For example, it may inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-N-methylacetamide: Lacks the sulfonyl group, which may affect its reactivity and applications.
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylacetamide: Similar structure but without the sulfonyl group, leading to different chemical properties.
Uniqueness
N-(5-chloropyridin-2-yl)-N-methyl-2-propan-2-ylsulfonylacetamide is unique due to the presence of both the chloropyridine and sulfonylacetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
